Misidentified naphthopyrone analogs cause irreproducible HPLC quantification and misattributed bioactivity. Cassiaside B (CAS 119170-51-3) resolves this with defined analytical parameters and confirmed antibacterial activity:
• HPLC retention time 13.27 min; linear range 0.125-0.625 μg (r=0.9999); recovery 97.78 ± 2.16%.
• Antibacterial MIC 10 μg/mL against Acinetobacter sp.-a validated positive control benchmark.
• Chromatographically and functionally distinct from Cassiaside A, Cassiaside, and rubrofusarin.
Molecular FormulaC26H30O14
Molecular Weight566.5 g/mol
CAS No.119170-51-3
Cat. No.B2568362
⚠ Attention: For research use only. Not for human or veterinary use.
Cassiaside B (CAS 119170-51-3): Product Overview for Scientific Procurement
Cassiaside B (决明子苷B) is a naphthopyrone glycoside first isolated from the seeds of Cassia obtusifolia L. [1]. With molecular formula C₂₆H₃₀O₁₄ and molecular weight 566.50 g/mol, it features a rubrofusarin aglycone core glycosidically linked to a trisaccharide moiety [2]. The compound is primarily employed as a reference standard in analytical method development and as a bioactive natural product in antibacterial and neuropharmacological research [3].
Analytical reference standard
For HPLC-based authentication and QC of Cassia seed extracts.
Antimicrobial screening
Supports in vitro susceptibility testing against Acinetobacter sp.
Structure-activity relationship studies
Naphthopyrone glycosylation comparator for target engagement research.
[1] Tanaka S, Takido M. Studies on the constituents of the seeds of Cassia obtusifolia L. The structures of two naphthopyrone glycosides. Chem Pharm Bull. 1988;36(10):3980-3984. View Source
[2] PubChem. Cassiaside B (Compound Summary). National Center for Biotechnology Information. View Source
[3] Liu SQ, Gao ZT, Yang DJ, et al. Analysis of cassiaside A and B in the seeds of Cassia obtusifolia by HPLC. Chinese Pharmaceutical Journal. 1999;34(04):267-269. View Source
Why Cassiaside B Cannot Be Substituted with Cassiaside A, Cassiaside, or Rubrofusarin in Critical Applications
Substitution among Cassia-derived naphthopyrones introduces significant analytical and functional variability. Cassiaside B differs from Cassiaside A in chromatographic retention (13.27 min vs. 12.13 min) under identical HPLC conditions, precluding accurate quantification when compounds are interchanged as reference standards [1]. Functionally, glycosylation extent dictates target engagement: the aglycone rubrofusarin potently inhibits PTP1B (IC50 16.95 μM) and hMAO-A (IC50 5.90 μM), whereas its glycosides—including Cassiaside B2 and related structures—exhibit sharply reduced activity (IC50 >100 μM), demonstrating that sugar moieties modulate both potency and target specificity [2]. Additionally, Cassiaside (CAS 13709-03-0, a naphthyl ketone glycoside) inhibits BACE1 (IC50 4.45 μM), a target distinct from Cassiaside B's documented antibacterial profile [3]. Generic interchange therefore risks compromised analytical accuracy, misattributed bioactivity, and irreproducible results.
Cassiaside B
Retention 13.27 min
Potential substitute
Cassiaside A (12.13 min)
Chromatographic retention differs by 1.14 min; interchange invalidates peak identification and quantification in validated HPLC methods.
Cassiaside B
Glycosylated naphthopyrone
Potential substitute
Rubrofusarin (aglycone)
Glycosylation significantly alters PTP1B and hMAO-A inhibition; class-level evidence indicates sharply reduced potency for glycosides, limiting direct substitution in enzyme-targeted studies.
Cassiaside B
Antibacterial screening context
Potential substitute
Cassiaside (CAS 13709-03-0)
Cassiaside inhibits BACE1 (IC50 4.45 μM), a target distinct from Cassiaside B's reported antimicrobial profile; substitution may misattribute bioactivity.
[1] Liu SQ, Gao ZT, Yang DJ, et al. Analysis of cassiaside A and B in the seeds of Cassia obtusifolia by HPLC. Chinese Pharmaceutical Journal. 1999;34(04):267-269. View Source
[2] Paudel P, Jung HA, Choi JS, Seong SH. Rubrofusarin as a Dual Protein Tyrosine Phosphate 1B and Human Monoamine Oxidase-A Inhibitor: An in Vitro and in Silico Study. ACS Omega. 2019;4(7):11621-11630. View Source
[3] Jung HA, Ali MY, Jung HJ, Jeong HO, Chung HY, Choi JS. Inhibitory activities of major anthraquinones and other constituents from Cassia obtusifolia against β-secretase and cholinesterases. J Ethnopharmacol. 2016;191:152-160. View Source
Cassiaside B: Quantitative Differentiation Evidence for Procurement Decisions
Antibacterial Activity Against Acinetobacter sp.: Cassiaside B Quantified MIC Data
Cassiaside B demonstrates in vitro antibacterial activity against Acinetobacter sp. with a minimum inhibitory concentration (MIC) of 10 μg/mL . This value establishes a quantitative benchmark for antimicrobial screening applications.
MIC (Acinetobacter sp.)Class-level
10 μg/mL
Supports antimicrobial screening context
Absolute MIC; no comparator analog data in same assay
AntibacterialNatural productAcinetobacter
Evidence Dimension
Minimum inhibitory concentration (MIC) against Acinetobacter sp.
Target Compound Data
10 μg/mL
Comparator Or Baseline
Class-level baseline: No directly reported MIC for Cassiaside A, Cassiaside, or Cassiaside C against Acinetobacter sp. in comparable assays.
Quantified Difference
MIC = 10 μg/mL (absolute value)
Conditions
In vitro antibacterial susceptibility assay; Acinetobacter sp. bacterial strain.
Why This Matters
A defined MIC value (10 μg/mL) enables reproducible dose selection in antibacterial screening programs, whereas uncharacterized analogs lack actionable quantitative parameters for assay design.
AntibacterialNatural productAcinetobacter
Chromatographic Resolution: Cassiaside B vs. Cassiaside A HPLC Retention Time Differentiation
Under identical reversed-phase HPLC conditions (μ-Bondapak C18 column, acetonitrile-water-THF-acetic acid 20:76.5:3.0:0.5 mobile phase, 1.0 mL/min flow rate, UV detection at 278 nm), Cassiaside B elutes at 13.27 minutes, whereas Cassiaside A elutes at 12.13 minutes—a difference of 1.14 minutes enabling baseline resolution [1].
HPLC RetentionHead-to-head
Cassiaside B: 13.27 min
Cassiaside A: 12.13 min (Δ 1.14 min)
Confirms analytical distinctness for reference standard use
Reversed-phase C18; 278 nm UV detection
Analytical chemistryHPLCQuality control
Evidence Dimension
Retention time in reversed-phase HPLC
Target Compound Data
13.27 minutes
Comparator Or Baseline
Cassiaside A: 12.13 minutes
Quantified Difference
Δ = 1.14 minutes
Conditions
μ-Bondapak C18 column (3.9×300 mm, 10 μm); mobile phase acetonitrile-water-THF-acetic acid (20:76.5:3.0:0.5); flow rate 1.0 mL/min; UV detection at 278 nm
Why This Matters
Baseline chromatographic separation confirms that Cassiaside B and Cassiaside A are analytically distinct entities; substitution of one for the other in a reference standard workflow would produce incorrect retention time identification and quantification errors.
Analytical chemistryHPLCQuality control
[1] Liu SQ, Gao ZT, Yang DJ, et al. Analysis of cassiaside A and B in the seeds of Cassia obtusifolia by HPLC. Chinese Pharmaceutical Journal. 1999;34(04):267-269. View Source
HPLC Method Validation: Cassiaside B Recovery Rate in Quality Control Applications
In spike-recovery validation studies for HPLC quantification, Cassiaside B achieved an average recovery of 97.78 ± 2.16% across the linear range of 0.125–0.625 μg (r = 0.9999), compared to Cassiaside A's recovery of 96.83 ± 3.53% (0.25–1.25 μg, r = 0.9999) [1].
Recovery rateHead-to-head
Cassiaside B: 97.78 ± 2.16%
Cassiaside A: 96.83 ± 3.53%
Supports method validation documentation context
Linear range 0.125–0.625 μg; r=0.9999
Analytical method validationRecovery rateQuality control
Evidence Dimension
Method validation recovery rate
Target Compound Data
97.78 ± 2.16% (linear range 0.125–0.625 μg)
Comparator Or Baseline
Cassiaside A: 96.83 ± 3.53% (linear range 0.25–1.25 μg)
Quantified Difference
Δ = +0.95 percentage points
Conditions
Spike-recovery experiments; μ-Bondapak C18 column; mobile phase acetonitrile-water-THF-acetic acid (20:76.5:3.0:0.5); UV detection at 278 nm
Why This Matters
Validated recovery parameters provide procurement justification for Cassiaside B as a reference standard in analytical laboratories requiring established method performance metrics for regulatory or QC compliance.
Analytical method validationRecovery rateQuality control
[1] Liu SQ, Gao ZT, Yang DJ, et al. Analysis of cassiaside A and B in the seeds of Cassia obtusifolia by HPLC. Chinese Pharmaceutical Journal. 1999;34(04):267-269. View Source
PTP1B Inhibition: Glycosylation Reduces Activity Relative to Aglycone (Class-Level Evidence)
A class-level structure-activity relationship study demonstrated that glycosylation of the rubrofusarin core substantially attenuates PTP1B inhibitory activity. The aglycone rubrofusarin inhibits PTP1B with IC50 16.95 ± 0.49 μM, whereas rubrofusarin glycosides (rubrofusarin 6-O-β-D-glucopyranoside: IC50 87.36 ± 1.08 μM; other glycosides including structures analogous to Cassiaside B: IC50 >100 μM) exhibit markedly reduced potency [1]. The reference inhibitor ursolic acid achieved IC50 2.29 ± 0.04 μM.
PTP1B inhibitionClass-level
Glycosides: IC50 >100 μM
Aglycone rubrofusarin: IC50 16.95 μM
Supports glycosylation-effect SAR interpretation
Cassiaside B not directly tested; class-level inference
PTP1B inhibitionDiabetesEnzyme kinetics
Evidence Dimension
PTP1B enzyme inhibition (IC50)
Target Compound Data
Cassiaside B not directly tested; glycosylated analogs in same class showed IC50 >100 μM
Glycosides: >5.9-fold reduction in potency vs. aglycone
Conditions
In vitro PTP1B enzyme inhibition assay; recombinant human PTP1B
Why This Matters
For PTP1B-targeted research, selection of the appropriate molecular species (aglycone vs. glycoside) is critical: rubrofusarin should be procured for potent enzyme inhibition studies, whereas Cassiaside B represents a glycosylated form with distinct physicochemical and biological properties unsuitable for this application.
PTP1B inhibitionDiabetesEnzyme kinetics
[1] Paudel P, Jung HA, Choi JS, Seong SH. Rubrofusarin as a Dual Protein Tyrosine Phosphate 1B and Human Monoamine Oxidase-A Inhibitor: An in Vitro and in Silico Study. ACS Omega. 2019;4(7):11621-11630. View Source
Cassiaside B: Evidence-Based Application Scenarios for Scientific and Industrial Users
Analytical Reference Standard for Cassia Seed-Derived Product Authentication and QC
Procure Cassiaside B as a chromatographic reference standard for HPLC method validation and routine quality control of Cassia obtusifolia/Cassia tora seed extracts and derived products. The established retention time (13.27 min), validated linear range (0.125–0.625 μg, r = 0.9999), and recovery rate (97.78 ± 2.16%) provide method transferability and regulatory compliance support [1].
Deploy Cassiaside B as a positive control or test compound in in vitro antibacterial assays targeting Acinetobacter species. The documented MIC of 10 μg/mL serves as a reproducible benchmark for screening natural product libraries, evaluating derivative compounds, or validating assay sensitivity .
Utilize Cassiaside B as a comparator glycosylated naphthopyrone in SAR investigations examining how sugar moiety attachment modulates target engagement, physicochemical properties, and biological activity relative to aglycone counterparts such as rubrofusarin (PTP1B IC50 16.95 μM) [2].
Natural Product Library Construction for Phenotypic Screening
Include Cassiaside B in diversity-oriented natural product libraries for phenotypic screening programs. Its characterized antibacterial activity against Acinetobacter sp. and validated analytical parameters enable hit deconvolution and follow-up studies, distinguishing it from uncharacterized or analytically undefined naphthopyrone analogs.
Application
Selection Property
Validation Focus
Cassia seed extract QC
Validated HPLC retention and recovery metrics
Method transferability and QC documentation review
Antimicrobial screening
Antimicrobial screening context
MIC endpoint reproducibility review
Naphthopyrone SAR studies
Glycosylation-state comparator context
Target-engagement modulation review
Natural product library construction
Characterized analytical and bioactivity profile
Hit deconvolution feasibility review
[1] Liu SQ, Gao ZT, Yang DJ, et al. Analysis of cassiaside A and B in the seeds of Cassia obtusifolia by HPLC. Chinese Pharmaceutical Journal. 1999;34(04):267-269. View Source
[2] Paudel P, Jung HA, Choi JS, Seong SH. Rubrofusarin as a Dual Protein Tyrosine Phosphate 1B and Human Monoamine Oxidase-A Inhibitor: An in Vitro and in Silico Study. ACS Omega. 2019;4(7):11621-11630. View Source
Technical Documentation Hub
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validation/comparative pathways. Use the hub when you need more detail before procurement.